molecular formula C16H23Cl2NO B11943250 3',5'-Dichlorodecananilide CAS No. 86886-48-8

3',5'-Dichlorodecananilide

Cat. No.: B11943250
CAS No.: 86886-48-8
M. Wt: 316.3 g/mol
InChI Key: VZTNAZHGRCUTJO-UHFFFAOYSA-N
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Description

3’,5’-Dichlorodecananilide: is an organic compound with the molecular formula C16H23Cl2NO and a molecular weight of 316.274 g/mol It is a chlorinated anilide, which means it contains a benzene ring bonded to an amide group, with chlorine atoms substituted at the 3’ and 5’ positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichlorodecananilide typically involves the chlorination of decananilide. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 3’ and 5’ positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of 3’,5’-Dichlorodecananilide may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichlorodecananilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted anilides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 3’,5’-Dichlorodecananilide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved may include oxidative stress response and apoptosis .

Comparison with Similar Compounds

Comparison: 3’,5’-Dichlorodecananilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3’,4’-Dichlorodecananilide, it may exhibit different reactivity and biological activity due to the position of the chlorine atoms. The trichlorinated analog, 2’,4’,5’-Trichlorodecananilide, may have enhanced stability and different solubility characteristics .

Properties

CAS No.

86886-48-8

Molecular Formula

C16H23Cl2NO

Molecular Weight

316.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)decanamide

InChI

InChI=1S/C16H23Cl2NO/c1-2-3-4-5-6-7-8-9-16(20)19-15-11-13(17)10-14(18)12-15/h10-12H,2-9H2,1H3,(H,19,20)

InChI Key

VZTNAZHGRCUTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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